3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
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Description
3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C13H16N4O4 and its molecular weight is 292.295. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in the given compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used by medicinal chemists to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its spatial orientation .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization
Cellular Effects
Related compounds with a pyrrolidone moiety have been reported to exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, and antidepressant effects .
Molecular Mechanism
The pyrrolidine ring is known to contribute to the different biological profiles of drug candidates due to its different binding mode to enantioselective proteins .
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c18-12(8-17-5-6-20-13(17)19)16-4-2-10(7-16)21-11-1-3-14-9-15-11/h1,3,9-10H,2,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHAQXGLGKARFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.